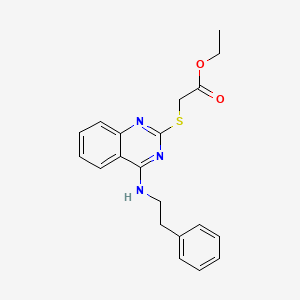

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate

Description

Properties

IUPAC Name |

ethyl 2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-2-25-18(24)14-26-20-22-17-11-7-6-10-16(17)19(23-20)21-13-12-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIJWTRPWXBNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate can undergo several types of chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate involves its interaction with various molecular targets and pathways. For example, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation . The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active site of enzymes contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Structure: Differs by replacing the phenethylamino group with a 4-oxo-3-phenyl substituent. Synthesis: Derived from anthranilic acid via cyclization and subsequent thioacetate coupling. Applications: Serves as a precursor for hydrazide derivatives (e.g., compound 4 in ), which are intermediates in anticancer agent synthesis.

Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate () :

- Structure : Pyrimidine core instead of quinazoline, with a 4-chlorophenyl and difluoromethyl group.

- Molecular Weight : 358.79 g/mol vs. ~343 g/mol (estimated for the target compound).

- Applications : Used as a pharmaceutical intermediate, likely in antiviral or kinase inhibitor development.

- Key Difference : The pyrimidine core and halogen substituents increase electronegativity and metabolic stability compared to quinazoline-based analogues .

Thiazole and Triazole Derivatives

- Ethyl 2-phenyl-4-thiazoleacetate (): Structure: Thiazole ring with a phenyl group and acetate side chain. Molecular Weight: 247.31 g/mol. Applications: Explored in antimicrobial and anti-inflammatory drug discovery.

- Methyl 2-((4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (): Structure: Triazole core with a naphthalene substituent. Synthesis: Prepared via isocyanide coupling and cyclization. Applications: Potential use in materials science or as enzyme inhibitors. Key Difference: The triazole ring introduces additional hydrogen-bonding sites, which may enhance solubility but reduce lipophilicity .

Functional Analogues with Modified Substituents

- Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate (): Structure: Pyrimidine core with a dimethylpyrazole group. Molecular Weight: 292.35 g/mol. Applications: Investigated for kinase inhibition due to the pyrazole’s affinity for ATP-binding pockets.

- Ethyl 2-(2-formylaminothiazol-4-yl) acetate (): Structure: Thiazole with formylamino and acetate groups. Synthesis: Involves formylation of thiazole precursors. Applications: Intermediate in cephalosporin antibiotic synthesis. Key Difference: The formylamino group increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions .

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Flexibility : Thioacetate-containing compounds (e.g., ) demonstrate versatility in forming hydrazide or triazole derivatives, enabling rapid diversification for structure-activity relationship studies.

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃ in ) enhance metabolic stability but may reduce solubility, whereas phenethylamino groups (target compound) balance lipophilicity and target engagement .

Biological Activity

Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate is a compound belonging to the quinazoline family, known for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Synthesis and Structural Features

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl bromoacetate. The compound features a quinazolin-2-yl ring with a phenethylamino group and a thioether linkage, which enhances its interaction with biological targets .

Pharmacological Activities

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Various studies have shown that quinazoline derivatives exhibit antibacterial and antifungal effects. The compound's ability to inhibit microbial growth suggests potential applications in treating infections .

2. Anticancer Potential

Research indicates that this compound may possess anticancer properties by inhibiting enzymes involved in cancer progression. Similar quinazoline derivatives have been linked to cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC3), and colon (HT-29) cancers . The compound's mechanism may involve the modulation of biochemical pathways related to cell growth and apoptosis .

3. Other Biological Activities

The compound has also been explored for anti-inflammatory, analgesic, and anticonvulsant activities. Quinazoline derivatives are known to influence neurotransmitter systems, potentially affecting pain perception and inflammation .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Gefitinib | Anilinoquinazoline derivative | Anticancer (EGFR inhibitor) |

| Erlotinib | Anilinoquinazoline derivative | Anticancer (EGFR inhibitor) |

| Thioacetamide derivatives | Contains thioether groups | Various biological activities |

| 2,4-Diaminoquinazolines | Substituted quinazolines | Antitubercular agents |

This comparison highlights the unique structural characteristics of this compound that may enhance its biological activity compared to other quinazoline derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted by Al-Khuzaie & Al-Majidi (2014) demonstrated that similar quinazoline derivatives exhibited promising antibacterial activity against various bacterial strains .

- Anticancer Research : In vitro assays showed that compounds with similar structures inhibited cell proliferation in cancer cell lines, with IC50 values indicating significant cytotoxicity . For instance, a study reported that certain quinazoline-thiazole hybrids displayed potent anticancer effects on MCF-7 cells.

- Mechanistic Insights : Research has suggested that the interaction of quinazoline derivatives with cellular pathways can lead to apoptosis in cancer cells. The modulation of signaling pathways related to tumor growth was highlighted in studies involving related compounds .

Q & A

Q. What is the standard synthetic route for Ethyl 2-((4-(phenethylamino)quinazolin-2-yl)thio)acetate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-mercapto-3-phenylquinazolin-4-one with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry DMF. After refluxing, the product is isolated by precipitation in ice-cold water and purified via crystallization (e.g., ethanol). Key steps include ensuring anhydrous conditions and stoichiometric equivalence of reagents to avoid side reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

- IR spectroscopy : Identifies functional groups (e.g., C=O, S-H, N-H stretches).

- NMR (¹H/¹³C) : Confirms proton environments (e.g., ethyl ester CH₃/CH₂, quinazoline aromatic protons) and carbon backbone.

- HRMS : Validates molecular mass and fragmentation patterns. Microanalysis (C, H, N, S) should align with theoretical values within ±0.4% .

Q. How is purity assessed during synthesis?

Purity is evaluated via TLC (e.g., AcOEt/Hexane 3:7) and HPLC. Flash chromatography (silica gel) is used for purification, with elution monitored by UV absorption. Crystallization from ethanol or acetone further ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Solvent selection : Polar aprotic solvents (DMF, acetone) enhance nucleophilicity of the thiol group.

- Catalyst : Potassium carbonate or triethylamine improves deprotonation efficiency.

- Temperature : Reflux (~80–100°C) accelerates reactivity but must avoid thermal decomposition.

- Workup : Rapid quenching in cold water minimizes ester hydrolysis .

Q. How can contradictions in biological activity data (e.g., antifungal vs. anticancer) be resolved?

- Dose-response studies : Establish IC₅₀ values across cell lines (e.g., MCF-7, HeLa) to quantify potency.

- Selectivity assays : Compare activity against non-target cells (e.g., HEK293).

- Mechanistic profiling : Use kinase inhibition assays or molecular docking to identify primary targets (e.g., EGFR, Aurora kinases) .

Q. What advanced computational methods predict binding affinity for this compound?

- Molecular docking (AutoDock, Schrödinger) : Models interactions with targets like quinazoline-binding kinases.

- MD simulations : Assess stability of ligand-receptor complexes over time.

- QSAR : Correlates structural features (e.g., thioether linker, phenethylamino group) with activity .

Q. How can spectral discrepancies (e.g., unexpected NMR peaks) be troubleshooted?

- Dynamic effects : Check for tautomerization (e.g., thione-thiol equilibrium in quinazoline derivatives).

- Impurity profiling : Compare HRMS data to identify byproducts (e.g., unreacted starting materials).

- Advanced techniques : Use 2D NMR (COSY, HSQC) or X-ray crystallography to resolve ambiguous signals .

Q. What strategies stabilize reactive intermediates during synthesis?

- Anhydrous conditions : Use molecular sieves or inert gas (N₂) to prevent hydrolysis of ethyl chloroacetate.

- Low-temperature steps : Intermediate thiolate anions are stabilized at 0–5°C.

- In situ derivatization : Trap unstable intermediates (e.g., hydrazides) with acetic anhydride or trifluoroacetic acid .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.